molecular formula C20H20O6 B1238851 2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde

2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde

Cat. No. B1238851
M. Wt: 356.4 g/mol
InChI Key: PHJUPBDWRVMJQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde is a natural product found in Salvia miltiorrhiza with data available.

Scientific Research Applications

Antibacterial and Antifungal Applications

  • A derivative of this compound exhibited moderate antibacterial activity against plant pathogens like Rhodococcus fascians, suggesting potential applications in agriculture and horticulture (Noviany et al., 2020).
  • Analogues of this compound, structurally related to the phytoalexin vignafuran, have shown antifungal activity, indicating their potential in developing new antifungal agents (Carter et al., 1978).

Anticancer and Antioxidant Properties

  • Certain derivatives have demonstrated respectable cytotoxicity against cancer cell lines like A375 melanoma, highlighting their potential in cancer research and therapy (Noviany et al., 2020).
  • Some novel compounds containing this molecule have exhibited antioxidant properties, suggesting their utility in addressing oxidative stress-related disorders (Hassanien et al., 2022).

Impact on Adipogenic Differentiation

  • Derivatives of this compound have been studied for their effects on adipocyte differentiation, indicating potential applications in obesity and metabolic disorder research (Sung et al., 2010).

Synthesis and Structural Applications

  • There have been advancements in the synthesis of this compound and its derivatives, which are essential for exploring its varied applications (Hutchinson et al., 1997).
  • Its incorporation into polymers and composites has been investigated, demonstrating its potential in material science and engineering (Kubo et al., 2005).

properties

Product Name

2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde

Molecular Formula

C20H20O6

Molecular Weight

356.4 g/mol

IUPAC Name

2-(4-hydroxy-3-methoxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-1-benzofuran-3-carbaldehyde

InChI

InChI=1S/C20H20O6/c1-24-17-10-13(5-6-16(17)23)19-15(11-22)14-8-12(4-3-7-21)9-18(25-2)20(14)26-19/h5-6,8-11,21,23H,3-4,7H2,1-2H3

InChI Key

PHJUPBDWRVMJQA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OC(=C2C=O)C3=CC(=C(C=C3)O)OC)CCCO

synonyms

2-(3'-methoxy-4'-hydroxyphenyl)-5-(3-hydroxypropyl)-7-methoxy-benzo(b)furan-3-carbaldehyde
5-(3'-hydroxypropyl)-7-methoxy-2-(3'-methoxy-4'-hydroxyphenyl)benzo(b)furan-3-carbaldehyde
XH-14
XH-14 compound
XH14 compound

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde
Reactant of Route 2
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2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde
Reactant of Route 3
2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde
Reactant of Route 4
2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde
Reactant of Route 5
2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde
Reactant of Route 6
2-(4-Hydroxy-3-methoxy-phenyl)-5-(3-hydroxy-propyl)-7-methoxy-benzofuran-3-carbaldehyde

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